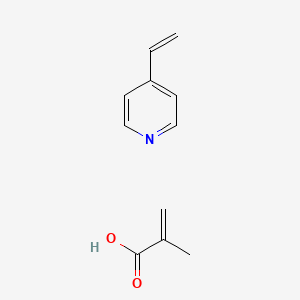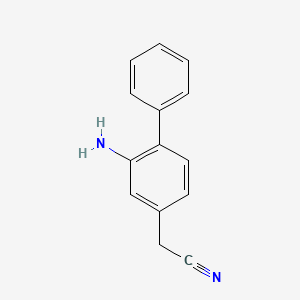
4-Ethenylpyridine;2-methylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenylpyridine;2-methylprop-2-enoic acid is a complex polymeric compound. This compound is synthesized by polymerizing 2-propenoic acid, 2-methyl-, C9-18-alkyl esters with 4-vinylpyridine. The resulting polymer exhibits unique properties due to the combination of the hydrophobic alkyl esters and the hydrophilic pyridine groups, making it useful in various applications.
Méthodes De Préparation
The synthesis of 2-propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine typically involves free radical polymerization. This process can be initiated using peroxides or persulfates as initiators. The reaction is generally carried out at temperatures ranging from 60 to 80 degrees Celsius . Industrial production methods may involve bulk, solution, or emulsion polymerization techniques to achieve the desired molecular weight and polymer properties.
Analyse Des Réactions Chimiques
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the polymer.
Substitution: The pyridine groups in the polymer can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Ethenylpyridine;2-methylprop-2-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a functional polymer in the synthesis of advanced materials.
Biology: The polymer can be used in the development of drug delivery systems due to its ability to interact with biological molecules.
Industry: The polymer is used in coatings, adhesives, and as a component in various industrial products.
Mécanisme D'action
The mechanism by which this polymer exerts its effects involves interactions between the hydrophobic alkyl ester chains and the hydrophilic pyridine groups. These interactions can influence the polymer’s solubility, adhesion properties, and its ability to form complexes with other molecules. The molecular targets and pathways involved depend on the specific application and the environment in which the polymer is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine include:
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate .
- 2-Propenoic acid, 2-methyl-, butyl ester, polymers with alkyl methacrylate, substituted-methylethyl-terminated hydrogenated polyalkene methacrylate, Me methacrylate and styrene .
These compounds share similar polymeric structures but differ in the specific ester and vinyl components, which can lead to variations in their physical and chemical properties. The uniqueness of 2-propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine lies in its combination of hydrophobic and hydrophilic groups, providing a balance of properties that can be tailored for specific applications.
Propriétés
Numéro CAS |
111905-49-8 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 |
Nom IUPAC |
4-ethenylpyridine;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C7H7N.C4H6O2/c1-2-7-3-5-8-6-4-7;1-3(2)4(5)6/h2-6H,1H2;1H2,2H3,(H,5,6) |
Clé InChI |
QRBMBUIYCCCECM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)O.C=CC1=CC=NC=C1 |
Synonymes |
2-Propenoic acid, 2-methyl-, C9-18-alkyl esters, polymers with 4-vinylpyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.1]heptane-2-carbonitrile, 2,6-dichloro-, (2-endo,6-exo)- (9CI)](/img/new.no-structure.jpg)


